Ethyl 4-aminophenylcarbamoylacetate
Description
Ethyl 4-aminophenylacetate (CAS 5438-70-0) is an aromatic ester with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.219 g/mol . Structurally, it consists of a phenyl ring substituted with an amino group at the para position, linked to an ethyl acetate moiety via a methylene bridge. This compound is commercially available (e.g., TCI America™) and is utilized in organic synthesis and pharmaceutical research due to its reactive amino group, which facilitates further functionalization, such as amide bond formation or participation in coupling reactions .
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 3-(4-aminoanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(15)7-10(14)13-9-5-3-8(12)4-6-9/h3-6H,2,7,12H2,1H3,(H,13,14) |
InChI Key |
SQAOKYKUXWKVRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Ethyl 4-Bromophenylacetate
Ethyl 4-bromophenylacetate (CAS 14062-25-0) shares structural similarities with ethyl 4-aminophenylacetate but replaces the amino group with a bromine atom. Key differences include:
- Molecular Weight: 243.1 g/mol (vs. 179.219 g/mol for the amino derivative) .
- Physical Properties: Melting Point: 29–31°C (vs. Boiling Point: 88–90°C at 0.35 mmHg (vs. Density: 1.3893 g/cm³ .
- Reactivity: The bromine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino group in ethyl 4-aminophenylacetate allows for nucleophilic substitutions or diazotization .
Comparison with Ethyl 2-Phenylacetoacetate
Ethyl 2-phenylacetoacetate (CAS 5413-05-8) is a β-keto ester with the formula C₁₂H₁₄O₃ (MW: 206.2 g/mol). Unlike ethyl 4-aminophenylacetate, it features an acetylated α-carbon adjacent to the ester group, making it a versatile precursor in synthesizing phenylacetone, a key intermediate in amphetamine production .
- Storage: Stable at -20°C for ≥2 years (vs.
Comparison with Ethyl 4-Methylphenoxyacetate
Ethyl 4-methylphenoxyacetate (structural analog) differs by substituting the amino group with a methylphenoxy moiety. While detailed physical data are absent in the evidence, its identification via IR, MS, and NMR highlights its utility in food additive research and spectral databases . The methylphenoxy group likely enhances lipophilicity, making it suitable for applications in agrochemicals, contrasting with the hydrophilic amino group in ethyl 4-aminophenylacetate .
Tabulated Comparison of Key Properties
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